(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzoate
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Overview
Description
The compound is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities .
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions, depending on their specific structures and functional groups . Without more specific information on this compound, it’s difficult to provide a detailed chemical reactions analysis.Scientific Research Applications
Furfural Conversion
Furfural is a promising renewable platform molecule derived from hemi-cellulose. It serves as a precursor for valuable chemicals due to its highly functionalized structure. The conversion of furfural into high-value-added chemicals involves both chemo-catalytic and bio-catalytic processes . Some notable products include:
a. Furfurylamine: Furfurylamine, synthesized from furfural, finds applications in the production of resins, coatings, and pharmaceuticals. Its unique chemical properties make it useful in various industrial processes.
b. Furan-2,5-dicarboxylic Acid (Furandicarboxylic Acid, FDCA): FDCA is a bio-based alternative to terephthalic acid, a key component in the production of polyethylene terephthalate (PET) plastics. Researchers are exploring its use in sustainable packaging materials.
c. Furfural Alcohol: Furfural alcohol, obtained from furfural, has potential as a biofuel additive. It can enhance fuel properties and reduce emissions when blended with gasoline or diesel.
d. Aromatics: Furfural derivatives contribute to the synthesis of aromatic compounds used in perfumes, flavorings, and pharmaceuticals. These compounds add complexity and depth to fragrances and flavors.
e. Levulinic Acid: Levulinic acid, derived from furfural, has applications as a platform chemical. It serves as a precursor for various products, including solvents, plasticizers, and pharmaceuticals.
f. Maleic Acid and Succinic Acid: Both maleic acid and succinic acid can be produced from furfural. These dicarboxylic acids have applications in polymer synthesis, food additives, and pharmaceuticals.
g. Furoic Acid and Cyclopentanone: Furoic acid and cyclopentanone are valuable intermediates synthesized from furfural. They find use in specialty chemicals, resins, and pharmaceuticals.
Biomass-Derived Materials
Furfural, sourced from agricultural resources like xylose or xylan, contributes to the development of biomass-derived materials. These materials can replace petroleum-based counterparts in various applications, promoting sustainability.
Safety and Hazards
Future Directions
The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the scientific community. Furan derivatives have been the subject of considerable research interest due to their wide range of pharmaceutical applications .
properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-4-6-14(7-5-13)21(23)25-16-8-9-17-18(12-16)26-19(20(17)22)11-15-3-2-10-24-15/h2-12H,1H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSIXOCKHBDPL-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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